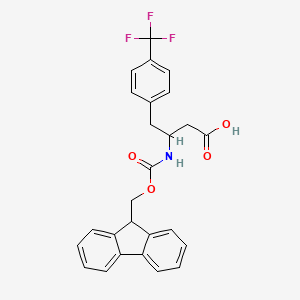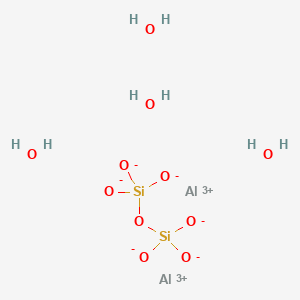
Aluminum(III) disilicate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum(III) disilicate tetrahydrate: is a chemical compound composed of aluminum, silicon, oxygen, and hydrogen. It is a hydrated form of aluminum disilicate, often found in nature as a mineral. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate tetrahydrate can be synthesized through various methods. One common approach involves the reaction of aluminum sulfate with sodium silicate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale precipitation processes. This involves mixing aluminum salts with silicate solutions under controlled conditions to achieve the desired product. The precipitate is then separated, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Aluminum(III) disilicate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form aluminum oxide and silicon dioxide.
Reduction: Under certain conditions, it can be reduced to form elemental aluminum and silicon.
Substitution: The compound can undergo substitution reactions with other metal ions, leading to the formation of different metal disilicates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used. These reactions often require high temperatures and specific catalysts.
Substitution: Metal salts such as sodium or potassium salts are commonly used in substitution reactions. These reactions are usually carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Aluminum oxide and silicon dioxide.
Reduction: Elemental aluminum and silicon.
Substitution: Different metal disilicates, depending on the metal ion used.
Scientific Research Applications
Chemistry: Aluminum(III) disilicate tetrahydrate is used as a catalyst in various chemical reactions, including polymerization and oxidation processes. Its unique structure and properties make it an effective catalyst for these reactions.
Biology: In biological research, this compound is used as a component in certain types of cell culture media. It provides essential nutrients and minerals required for cell growth and development.
Medicine: The compound is used in the formulation of certain pharmaceutical products, including antacids and wound dressings. Its ability to neutralize acids and promote healing makes it valuable in medical applications.
Industry: In industrial applications, this compound is used as a filler material in the production of ceramics, glass, and refractory materials
Mechanism of Action
The mechanism of action of aluminum(III) disilicate tetrahydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound provides active sites for the adsorption and reaction of reactants, leading to the formation of desired products. In biological and medical applications, the compound interacts with cellular components and promotes specific biochemical reactions, such as neutralizing acids or promoting tissue regeneration.
Comparison with Similar Compounds
Aluminum silicate: A related compound with similar properties but different hydration levels.
Kaolinite: A naturally occurring mineral with a similar chemical composition but different crystal structure.
Mullite: A high-temperature ceramic material with a similar composition but different phase and properties.
Uniqueness: Aluminum(III) disilicate tetrahydrate is unique due to its specific hydration level and crystal structure. This gives it distinct properties, such as higher solubility and reactivity compared to other similar compounds. Its ability to act as a catalyst, provide essential nutrients, and promote healing makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
12244-16-5 |
|---|---|
Molecular Formula |
Al2H8O11Si2 |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
dialuminum;trioxido(trioxidosilyloxy)silane;tetrahydrate |
InChI |
InChI=1S/2Al.O7Si2.4H2O/c;;1-8(2,3)7-9(4,5)6;;;;/h;;;4*1H2/q2*+3;-6;;;; |
InChI Key |
BUDYOGWZLNNTTF-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
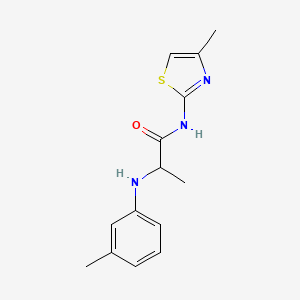
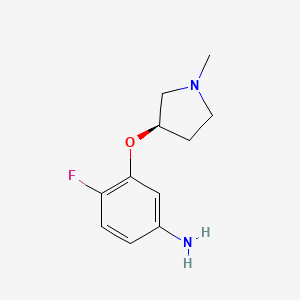
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
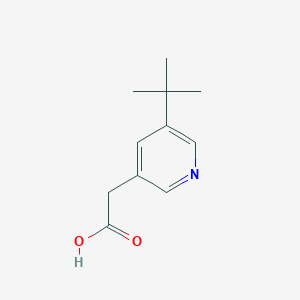
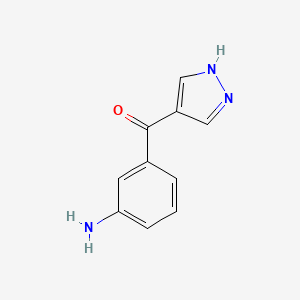
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
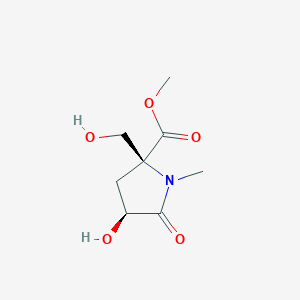
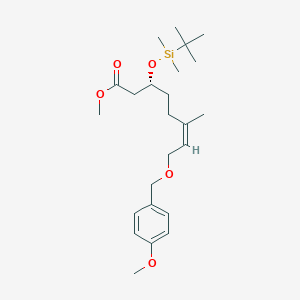
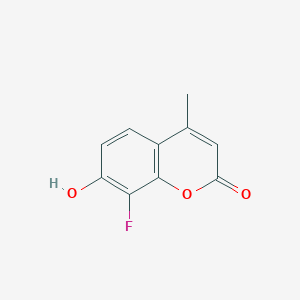
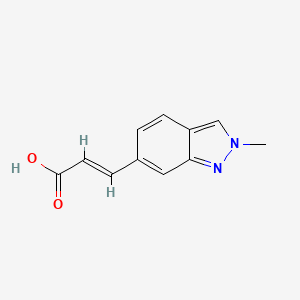
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)
